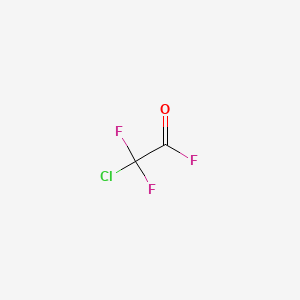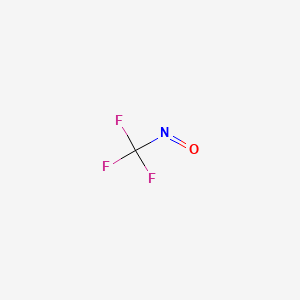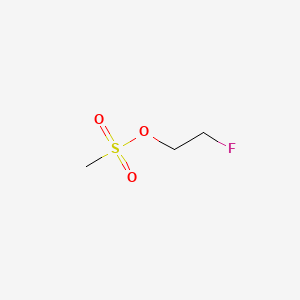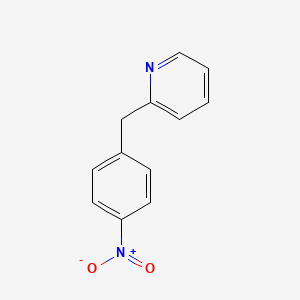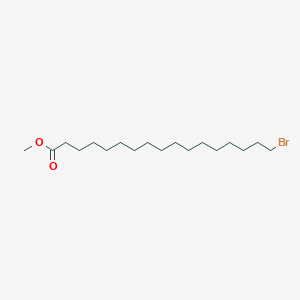
Methyl 17-bromoheptadecanoate
Vue d'ensemble
Description
Methyl 17-bromoheptadecanoate is a chemical compound with the molecular formula C18H35BrO2 . It is also known by other names such as 17-bromo-heptadecanecarboxylic acid-methyl ester and Heptadecanoic acid,17-bromo-, methyl ester .
Molecular Structure Analysis
The molecular structure of Methyl 17-bromoheptadecanoate consists of 18 carbon atoms, 35 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . It contains a total of 55 bonds, including 20 non-hydrogen bonds, 1 multiple bond, 16 rotatable bonds, 1 double bond, and 1 ester .
Physical And Chemical Properties Analysis
Methyl 17-bromoheptadecanoate has a molecular weight of 363.4 g/mol . It has a computed XLogP3-AA value of 7.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 17 rotatable bonds . Its exact mass and monoisotopic mass are both 362.18204 g/mol . The topological polar surface area is 26.3 Ų . It has a heavy atom count of 21 .
Applications De Recherche Scientifique
Proteomics Research
Application Summary
Methyl 17-bromoheptadecanoate is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound likely plays a role in the analysis or synthesis of proteins in this field.
Methods of Application
The exact methods of application in proteomics research are not specified in the available resources. However, in general, proteomics involves the use of various techniques such as mass spectrometry and bioinformatics to analyze proteins.
Results or Outcomes
The specific results or outcomes of using Methyl 17-bromoheptadecanoate in proteomics research are not detailed in the available resources.
Food Waste Degradation and Methane Production
Application Summary
Methyl 17-bromoheptadecanoate may be involved in the degradation of food waste and the production of methane . This process uses an integrated system of anaerobic digestion and microbial electrolysis cells (AD-MEC) to enhance the degradation of food waste and recover methane.
Methods of Application
In this application, the AD-MEC system is used. At an organic loading rate of 4000 mg/L, AD-MEC increased methane production by 3–4 times and soluble chemical oxygen demand (SCOD) removal by 20.3% compared with anaerobic digestion (AD) .
Results or Outcomes
The use of AD-MEC resulted in increased methane production and SCOD removal. The abundance of bacteria Fastidiosipila and Geobacter, which participated in the acid degradation and direct electron transfer in the AD-MEC, increased dramatically compared to that in the AD .
Propriétés
IUPAC Name |
methyl 17-bromoheptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35BrO2/c1-21-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHXLJQWLPXKRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339166 | |
| Record name | Methyl 17-bromoheptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 17-bromoheptadecanoate | |
CAS RN |
72338-49-9 | |
| Record name | Methyl 17-bromoheptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



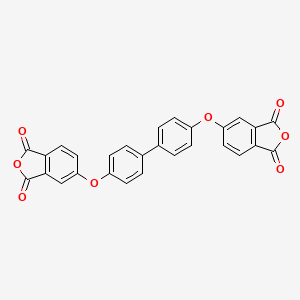
![1-Naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]-](/img/structure/B1596149.png)
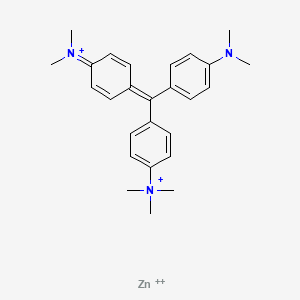
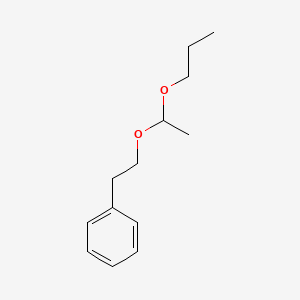
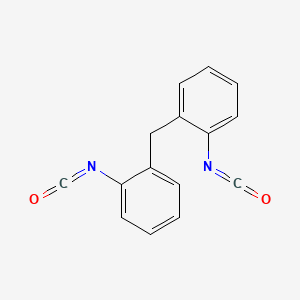
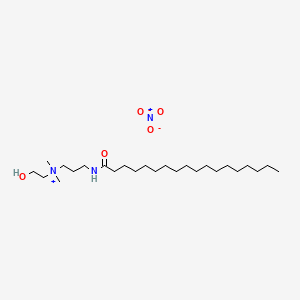
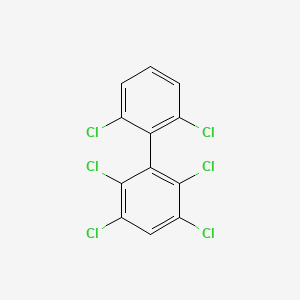
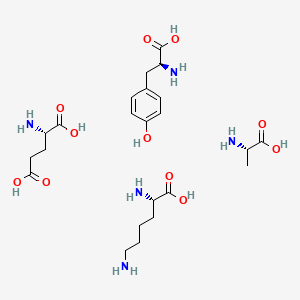
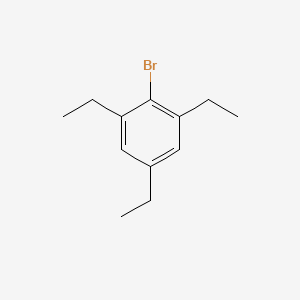
![Benzo[kl]xanthene](/img/structure/B1596164.png)
